molecular formula C22H22O8 B10758896 Derivative OF aklanonic acid methyl ester (aame)

Derivative OF aklanonic acid methyl ester (aame)

Cat. No.: B10758896
M. Wt: 414.4 g/mol
InChI Key: SIHNJMGWRHPFAZ-XHDPSFHLSA-N
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Chemical Reactions Analysis

Types of Reactions

DERIVATIVE OF AKLANONIC ACID METHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of DERIVATIVE OF AKLANONIC ACID METHYL ESTER may yield quinones, while reduction may yield hydroquinones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DERIVATIVE OF AKLANONIC ACID METHYL ESTER include other anthraquinones such as:

Uniqueness

What sets DERIVATIVE OF AKLANONIC ACID METHYL ESTER apart from these similar compounds is its specific role in the biosynthesis pathway of anthracyclines. It serves as a precursor to aklaviketone, which is a crucial intermediate in the formation of these clinically significant antibiotics .

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 2-[3-[(1R,3S)-1,3-dihydroxypentyl]-4,5-dihydroxy-9,10-dioxoanthracen-2-yl]acetate

InChI

InChI=1S/C22H22O8/c1-3-11(23)9-15(25)17-10(8-16(26)30-2)7-13-19(21(17)28)22(29)18-12(20(13)27)5-4-6-14(18)24/h4-7,11,15,23-25,28H,3,8-9H2,1-2H3/t11-,15+/m0/s1

InChI Key

SIHNJMGWRHPFAZ-XHDPSFHLSA-N

Isomeric SMILES

CC[C@@H](C[C@H](C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O

Canonical SMILES

CCC(CC(C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O

Origin of Product

United States

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